molecular formula C21H21ClN4O5 B065811 Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1) CAS No. 174762-89-1

Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1)

Numéro de catalogue B065811
Numéro CAS: 174762-89-1
Poids moléculaire: 444.9 g/mol
Clé InChI: SIEDMRDHKJJFRF-WLHGVMLRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a heterocyclic compound that belongs to the class of benzoxazepines and is commonly referred to as Lu AA21004.

Mécanisme D'action

The mechanism of action of Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1))-2-butenedioate (1:1) involves the inhibition of the reuptake of serotonin by the presynaptic neurons, which leads to an increase in the concentration of serotonin in the synaptic cleft. This results in an enhancement of the serotonergic neurotransmission, which is believed to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1))-2-butenedioate (1:1) has been shown to have a range of biochemical and physiological effects, including the modulation of the serotonergic system, the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, and the enhancement of neuroplasticity. These effects are believed to be responsible for its therapeutic efficacy in the treatment of neuropsychiatric disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1))-2-butenedioate (1:1) is its high selectivity for the serotonin transporter and the 5-HT1A receptor, which makes it a promising candidate for the treatment of neuropsychiatric disorders. However, its limitations include its poor solubility in water, which makes it difficult to administer, and its potential for adverse effects, such as nausea, vomiting, and sexual dysfunction.

Orientations Futures

There are several future directions for the research on Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1))-2-butenedioate (1:1). One of the areas of focus is the development of more effective and efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of its potential therapeutic applications in the treatment of other neuropsychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, the exploration of its pharmacokinetic and pharmacodynamic properties can provide valuable insights into its mechanism of action and potential drug interactions.

Méthodes De Synthèse

The synthesis of Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1))-2-butenedioate (1:1) involves the reaction of 8-chloro-5-(4-methyl-1-piperazinyl)-11H-benzo[b][1,4]oxazepine with maleic acid in the presence of a suitable solvent. The reaction is carried out under controlled conditions of temperature and pressure, and the resulting product is purified through recrystallization.

Applications De Recherche Scientifique

Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1))-2-butenedioate (1:1) has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia. It acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist, which makes it a promising candidate for the treatment of these disorders.

Propriétés

Numéro CAS

174762-89-1

Nom du produit

Pyrido(2,3-b)(1,5)benzoxazepine, 8-chloro-5-(4-methyl-1-piperazinyl)-, (2E)-2-butenedioate (1:1)

Formule moléculaire

C21H21ClN4O5

Poids moléculaire

444.9 g/mol

Nom IUPAC

(E)-but-2-enedioic acid;8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b][1,5]benzoxazepine

InChI

InChI=1S/C17H17ClN4O.C4H4O4/c1-21-7-9-22(10-8-21)16-13-3-2-6-19-17(13)23-15-5-4-12(18)11-14(15)20-16;5-3(6)1-2-4(7)8/h2-6,11H,7-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

Clé InChI

SIEDMRDHKJJFRF-WLHGVMLRSA-N

SMILES isomérique

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)OC4=C2C=CC=N4.C(=C/C(=O)O)\C(=O)O

SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)OC4=C2C=CC=N4.C(=CC(=O)O)C(=O)O

SMILES canonique

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)OC4=C2C=CC=N4.C(=CC(=O)O)C(=O)O

Synonymes

JL 13 compound
JL-13 compound

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.